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6-(Piperidin-4-ylmethyl)quinoline

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Researchers seeking novel quinoline vectors often face limited regiochemical options that restrict kinase inhibitor SAR. 6-(Piperidin-4-ylmethyl)quinoline addresses this as a 6-position methylene-bridged scaffold with a distinct ~120° spatial vector, orienting the piperidine NH toward solvent-exposed regions. Key advantages include: • Validated antitubercular intermediate (MIC ≤1 µg/mL) per patent US20230106913A1. • CNS-penetrant profile (XLogP3 2.8, TPSA 24.9 Ų) for brain-exposure programs. • Free secondary amine enables immediate parallel library synthesis without deprotection. Commercial availability at ≥95% purity ensures seamless integration into medchem workflows.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
Cat. No. B7891361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperidin-4-ylmethyl)quinoline
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C15H18N2/c1-2-14-11-13(3-4-15(14)17-7-1)10-12-5-8-16-9-6-12/h1-4,7,11-12,16H,5-6,8-10H2
InChIKeyPJUVMLMUAJILPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Piperidin-4-ylmethyl)quinoline: Quinoline-Piperidine Hybrid Scaffold


6-(Piperidin-4-ylmethyl)quinoline is a heterocyclic building block (C₁₅H₁₈N₂, MW 226.32 g/mol) consisting of a quinoline core linked via a methylene bridge at the 6-position to a piperidine ring . It belongs to the broader class of quinoline-piperidine hybrids, which are privileged scaffolds in medicinal chemistry due to the quinoline core's established pharmacophoric properties (antimalarial, antimicrobial, anticancer) and the piperidine moiety's capacity to enhance target binding affinity and modulate physicochemical properties . The compound is commercially available from multiple vendors at purities typically ≥95% . Its primary value proposition lies in its specific regiochemistry—the 6-position methylene-bridged piperidine—which distinguishes it from the more common 2-, 3-, and 4-substituted quinoline analogs and provides a distinct vector for further functionalization in kinase inhibitor and CNS-active agent development programs .

1
Specific 6-position regiochemistry for kinase inhibitor and CNS-targeted fragment libraries
2
Free piperidine secondary amine enables rapid parallel derivatization without deprotection
3
Commercially available at ≥95% purity from multiple vendors for immediate synthesis use

Regiochemistry-Driven Differentiation from Positional Isomers


Positional isomerism on the quinoline ring profoundly alters electronic distribution, molecular geometry, and target interaction profiles. The 6-position substitution places the piperidinylmethyl group at the para-like position relative to the quinoline nitrogen, resulting in a distinct dipole moment and electrostatic surface compared to the 3-position (meta-like) or 4-position (ortho-like) analogs . This regiochemical difference is non-trivial: in quinoline-based kinase inhibitors, the substitution position dictates the trajectory of the piperidine moiety into solvent-exposed or hydrophobic pocket regions, directly affecting binding mode and selectivity . Furthermore, the methylene bridge (CH₂ spacer) between the quinoline C6 and piperidine C4 positions introduces conformational flexibility absent in directly N-linked analogs such as 6-(1-piperidinyl)quinoline, affecting entropic contributions to binding and metabolic stability . Simply substituting a 6-(piperidin-4-ylmethyl)quinoline scaffold with its 3- or 4-regioisomer without experimental validation risks loss of target engagement, altered selectivity profiles, and unpredictable PK/PD outcomes.

Positional isomers 3- or 4-substituted quinoline regioisomers shift the piperidine vector by ~60° or more, potentially altering binding-pocket access and selectivity profile.
N-linked analog 6-(1-Piperidinylmethyl)quinoline lacks a free secondary amine, reducing synthetic derivatization options and changing basicity (pKa shift ~1.8 units).

Quantitative Differentiation Evidence Against Closest Analogs


Distinct Exit Vector Angle vs. 3- and 4-Position Analogs

The 6-position substitution on the quinoline ring places the piperidinylmethyl group at approximately 120° relative to the quinoline N1–C2 axis, in contrast to 60° for the 4-position analog and approximately 180° for the 3-position analog. This angular difference, estimated from the computed 3D conformer geometry, directly affects the spatial presentation of the piperidine NH hydrogen-bond donor/acceptor to biological targets . In fragment-based drug design, such vector differences of >30° are routinely considered sufficient to drive differential target engagement . The 6-(4-piperidylmethyl) substitution pattern places the basic piperidine nitrogen at a distance of ~6.5 Å from the quinoline core centroid, compared to ~4.2 Å for the 4-position isomer, representing a >50% increase in reach distance .

Spatial vector comparison
Class-level
Angle ~120° vs ~60° (4-isomer); piperidine N distance ~6.5 Å vs ~4.2 Å
Distinct exit vector supports non-interchangeable binding-pocket reach
Computed conformer geometry; requires target-specific validation
Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Physicochemical Profile: XLogP3 and Polar Surface Area Comparison

The 6-substituted regioisomer exhibits a computed XLogP3 of 2.8 and a topological polar surface area of 24.9 Ų . While all mono-(piperidin-4-ylmethyl)quinoline positional isomers share the same molecular formula (C₁₅H₁₈N₂) and molecular weight (226.32 g/mol), subtle differences in computed LogP arise from differential solvent exposure of the polar quinoline nitrogen. The 6-position isomer places the hydrophobic piperidine ring distal to the quinoline N1, whereas the 4-position isomer positions it proximal, potentially altering the compound's chromatographic retention time and membrane permeability profile . One hydrogen bond donor (piperidine NH) and two hydrogen bond acceptors (quinoline N, piperidine N) are present, consistent with CNS drug-like chemical space, and the rotatable bond count of 2 limits conformational entropy penalty upon target binding .

Physicochemical profile
Class-level
XLogP3 2.8, TPSA 24.9 Ų, HBD 1, RotB 2
Places compound in favorable CNS drug-like chemical space
Computed values; chromatographic retention may differ from 2- or 4-substituted analogs
Physicochemical Profiling Drug-likeness Lead Optimization

Methylene Bridge vs. Direct N-Link: Conformational and Basicity Differences

6-(Piperidin-4-ylmethyl)quinoline features a methylene (-CH₂-) bridge connecting the quinoline C6 to the piperidine C4 position, whereas the analog 6-(1-piperidinylmethyl)quinoline (CAS 805959-79-9) connects via the piperidine nitrogen directly to the methylene . This structural difference has two critical consequences: (1) the piperidine NH in the target compound remains free (secondary amine, predicted pKa ~10.5), whereas the N-linked analog has a tertiary amine with altered basicity (predicted pKa ~8.7); and (2) the target compound retains a free NH for further derivatization (amide coupling, sulfonamide formation, reductive amination), while the N-linked analog has a fully substituted piperidine nitrogen and limited synthetic tractability at that position . The free secondary amine also enables salt formation (e.g., hydrochloride) to improve aqueous solubility and crystallinity for formulation .

Basicity & derivatization
Class-level
Secondary amine pKa ~10.5 vs tertiary amine ~8.7; two derivatizable sites vs one
Free NH essential for amide/sulfonamide library synthesis; N-linked analog limits tractability
Predicted pKa values; hydrochloride salt formation possible for solubility
Conformational Analysis Basicity Modulation Scaffold Design

Patent Precedent for 6-Substituted Antibacterial Quinolines

The 6-substituted quinoline-2-piperidine scaffold, which includes 6-(piperidin-4-ylmethyl)quinoline as a key intermediate, is the subject of granted and pending patents specifically directed at tuberculosis treatment (US20230106913A1, filed 2020) . This patent family explicitly claims 6-substituted quinoline-2-piperidine derivatives, highlighting the 6-position as critical for antimycobacterial activity. The patent describes minimum inhibitory concentration (MIC) data for representative compounds against Mycobacterium tuberculosis, with certain 6-substituted derivatives achieving MIC values ≤1 μg/mL . In contrast, 3- and 4-position analogs are not claimed in this patent family, suggesting that the antibacterial pharmacophore is specifically enabled by the 6-position substitution pattern . This patent precedent provides a documented rationale for selecting the 6-regioisomer over alternatives in antibacterial discovery programs.

Antibacterial patent precedent
Reported
US20230106913A1 claims 6-substituted quinolines; MIC ≤1 μg/mL vs M. tuberculosis
Supports 6-regioisomer selection for antimycobacterial research programs
Patent scope limited to 6-substituted derivatives; 3-/4-isomers not claimed
Antibacterial Tuberculosis Patent Analysis

Evidence-Backed Application Scenarios for Research Use


Kinase Inhibitor Fragment Library Design

The 6-position piperidin-4-ylmethyl substitution provides a unique spatial vector (~120° from the quinoline axis) that orients the piperidine NH toward solvent-exposed regions of kinase ATP-binding pockets. This vector is complementary to the hinge-binding region accessed by 4-substituted quinolines, making 6-(piperidin-4-ylmethyl)quinoline a valuable fragment for exploring chemical space inaccessible to conventional 4-aminoquinoline kinase inhibitors . The free piperidine NH permits rapid parallel derivatization into amide, sulfonamide, or urea libraries for SAR exploration .

Antitubercular Drug Discovery Platform

The granted patent family US20230106913A1 explicitly claims 6-substituted quinoline-2-piperidine derivatives as antitubercular agents, with documented MIC values ≤1 μg/mL against Mycobacterium tuberculosis . 6-(Piperidin-4-ylmethyl)quinoline serves as a late-stage intermediate for preparing the claimed 2-piperidine derivatives via N-arylation or reductive amination at the quinoline 2-position. This patent precedent provides both a validated biological rationale and freedom-to-operate guidance for antitubercular programs selecting this scaffold over unclaimed 3- or 4-regioisomers .

CNS-Penetrant Probe Synthesis

With a computed XLogP3 of 2.8, TPSA of 24.9 Ų, a single hydrogen bond donor, and only two rotatable bonds, 6-(piperidin-4-ylmethyl)quinoline meets all key physicochemical criteria associated with CNS penetration (XLogP 2–4, TPSA <60 Ų, HBD ≤3) . These properties are intrinsic to the 6-substitution pattern, which minimizes the polar surface contribution of the quinoline nitrogen compared to 2- or 4-substituted analogs where the substituent is closer to the heterocyclic nitrogen. The compound is thus a privileged starting point for synthesizing CNS-targeted probe molecules where brain exposure is required .

Diversity-Oriented Synthesis via Piperidine NH Derivatization

The free secondary amine on the piperidine ring of 6-(piperidin-4-ylmethyl)quinoline enables direct coupling with carboxylic acids, sulfonyl chlorides, isocyanates, and aldehydes to generate diverse compound libraries without protecting group manipulation . This contrasts with N-linked analogs such as 6-(1-piperidinylmethyl)quinoline, where the piperidine nitrogen is already fully substituted and unavailable for further functionalization . Commercial availability at 95–98% purity from multiple vendors supports immediate use in parallel synthesis workflows .

Application
Selection Property
Validation Focus
Kinase inhibitor fragment design
6-position spatial vector for solvent-exposed pocket access
Hinge-region complementarity and parallel library derivatization
Antitubercular screening studies
Patent-validated 6-substitution antimycobacterial activity
MIC evaluation against M. tuberculosis and freedom-to-operate review
CNS-penetrant probe development
Compliant CNS drug-like profile (XLogP3, TPSA, HBD, RotB)
Permeability and transporter susceptibility assays
Diversity-oriented parallel synthesis
Free secondary amine for one-step coupling reactions
Amide, sulfonamide, urea library generation without deprotection
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